Endothelin-3, human, mouse, rabbit, rat TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Endothelin-3, human, mouse, rabbit, rat TFA is a 21-amino acid vasoactive peptide that binds to G-protein-linked transmembrane receptors, ET-RA and ET-RB.

Aplicaciones Científicas De Investigación

Vasoactive Peptide Roles

Endothelins, including Endothelin-3 (ET-3), are potent vasoactive peptides. Research has shown that they play significant roles in the lung, particularly in bronchiolar and bronchial epithelium, endothelium of smooth-muscle-walled vessels, and bronchial and bronchiolar-associated lymphoid tissue, suggesting roles beyond vasoactivity in these areas (Durham et al., 1993).

Endothelin Receptor Subtypes

ET-3 has been studied for its ability to differentiate between endothelin receptor subtypes. Experiments demonstrate that ET analogs like ET-3 exhibit high-affinity binding and can contract rabbit pulmonary artery, indicating their potential role in vascular physiology (Panek et al., 1992).

Microvascular Constriction

ET-3 is also known for its potent constrictor action on the microvasculature. Studies involving rabbit skin have shown that ET-3 can decrease local blood flow in a dose-dependent manner, adding to the understanding of its role in physiological control of blood flow and pressure (Brain et al., 1988).

Effect on Hypothalamic-Pituitary-Adrenal Axis

ET-3 is also implicated in the activation of the hypothalamic-pituitary-adrenal axis. It has been observed to cause significant increases in plasma ACTH and corticosterone levels in rats, suggesting its function as a neuropeptide (Hirai et al., 1991).

Immunoreactivity in Nerve Cells

ET-3-like immunoreactivity has been demonstrated in certain nerve cell bodies in the rat striatum, indicating a complex nature of neuronal ET in the rat brain (Fuxe et al., 1991).

Role in Insulin Release

Interestingly, ET-3, similar to ET-1, stimulates insulin release by rat isolated islets. This finding supports the hypothesis of ET involvement in the regulation of insulin secretion (Carlo et al., 2000).

Nociception in Hirschsprung's Disease

ET-3 deficiency in mice has been associated with a loss of nociception from the aganglionic rectum. This finding is significant in understanding the role of ET-3 in nociception in various organs and species (Zagorodnyuk et al., 2011).

Hypertension and Vascular Hypertrophy

ET-3 is also studied in the context of hypertension and vascular hypertrophy. It's been observed that endothelins, including ET-3, may contribute to the pathogenesis of hypertension and vascular hypertrophy, potentially indicating its role in cardiovascular diseases (Schiffrin, 1995).

Propiedades

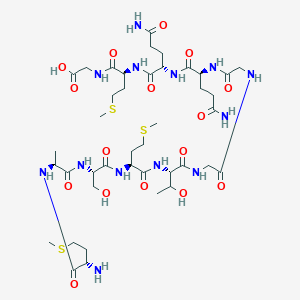

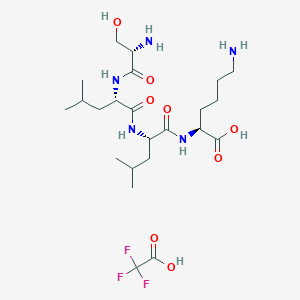

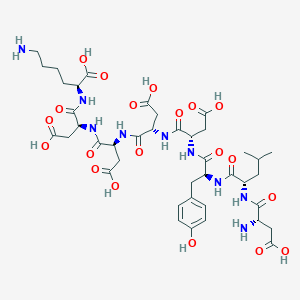

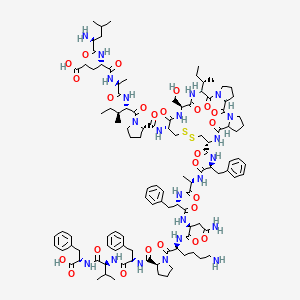

Fórmula molecular |

C₁₂₃H₁₆₉F₃N₂₆O₃₅S₄ |

|---|---|

Peso molecular |

2757.07 |

Secuencia |

One Letter Code: CTCFTYKDKECVYYCHLDIIW(Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |

Sinónimo |

Endothelin 3 (Rat,Human) (TFA) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Agtad[cfwkyc]V](/img/structure/B1574774.png)